molecular formula C20H32N2O6 B1384649 Boc-D-Orn(Dde)-OH CAS No. 1313054-90-8

Boc-D-Orn(Dde)-OH

Número de catálogo: B1384649
Número CAS: 1313054-90-8
Peso molecular: 396.5 g/mol
Clave InChI: XIGXGXOCUDAHBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Boc-D-Orn(Dde)-OH is a useful research compound. Its molecular formula is C20H32N2O6 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-D-Orn(Dde)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Orn(Dde)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGXGXOCUDAHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to Nα-Boc-Nδ-Dde-D-ornithine: A Cornerstone of Orthogonal Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Nα-(tert-Butoxycarbonyl)-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-D-ornithine, hereafter referred to as Boc-D-Orn(Dde)-OH. This specialized amino acid derivative is a critical reagent in modern solid-phase peptide synthesis (SPPS), enabling advanced strategies for creating complex peptide architectures. The core utility of this molecule lies in its orthogonal protecting group scheme, which permits the selective deprotection and modification of the ornithine side chain without affecting the N-terminal Boc group or other acid- or base-labile protecting groups. This guide will delve into the physicochemical properties, the principles of its application, detailed experimental protocols, and the strategic advantages it offers to researchers, scientists, and drug development professionals.

Introduction: The Imperative for Orthogonal Control in Peptide Synthesis

The chemical synthesis of peptides is a stepwise process that requires meticulous control over reactive functional groups.[1] The α-amino group of the growing peptide chain and the reactive side chains of constituent amino acids must be temporarily masked by protecting groups to prevent unwanted side reactions during amide bond formation.[1] An ideal protecting group strategy involves groups that are stable during the coupling reactions but can be removed selectively under specific conditions without disturbing other protecting groups.[2] This concept is known as orthogonal protection .[1][3]

Boc-D-Orn(Dde)-OH is an exemplar of this strategy. It is equipped with two distinct protecting groups:

  • The Boc (tert-Butoxycarbonyl) group: Protecting the α-amino group, it is labile to strong acidic conditions, typically Trifluoroacetic Acid (TFA).[4] This is a cornerstone of the Boc/Bzl protection strategy in SPPS.[5]

  • The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group: Protecting the δ-amino group of the ornithine side chain, it is uniquely cleaved by dilute solutions of hydrazine.[4] Crucially, the Dde group is stable to the acidic conditions used to remove Boc groups and the basic conditions (e.g., piperidine) used to remove Fmoc groups, another common N-terminal protecting group.

This dual protection scheme allows for a three-dimensional orthogonal strategy, empowering chemists to perform site-specific modifications on the ornithine side chain while the peptide remains anchored to the solid support. This capability is indispensable for the synthesis of branched peptides, cyclic peptides, and peptides conjugated to labels or other molecules.[6]

Physicochemical and Handling Data

Precise knowledge of the reagent's properties is fundamental to its successful application. The key data for Boc-D-Orn(Dde)-OH are summarized below.

PropertyValueSource(s)
CAS Number Ambiguous; 1313054-90-8 is cited for the D-isomer without corroboration. The L-isomer is definitively 1272755-14-2 .[2][3][4]
Molecular Formula C₂₀H₃₂N₂O₆[2][3]
Molecular Weight 396.48 g/mol [2][3]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in common organic solvents such as DMF, DCM, and NMP.[4]
Storage Store at 2-8°C, sealed in a dry environment to prevent hydrolysis.[7]

Note on CAS Number: While some suppliers cite 1313054-90-8 for the D-isomer, this is not widely confirmed across major chemical databases.[4] Researchers should verify the stereochemistry and purity of the supplied material via analytical methods such as chiral HPLC and optical rotation. For reference, the related compound Boc-D-Orn(Z)-OH has a positive optical rotation.

The Principle of Orthogonal Deprotection

The strategic power of Boc-D-Orn(Dde)-OH is best illustrated by its role in a multi-dimensional protection scheme. Consider a peptide being synthesized on a solid support using a standard Boc-SPPS workflow, where an Fmoc-protected amino acid is also incorporated for a different purpose.

Orthogonal_Deprotection Peptide Resin-Peptide...-Orn(Dde)-...-Lys(Fmoc)-...-AA-Boc TFA TFA/DCM Peptide->TFA Boc Cleavage Hydrazine 2% Hydrazine/DMF Peptide->Hydrazine Dde Cleavage Piperidine 20% Piperidine/DMF Peptide->Piperidine Fmoc Cleavage Peptide_Boc_Removed Resin-Peptide...-Orn(Dde)-...-Lys(Fmoc)-...-AA-NH2 TFA->Peptide_Boc_Removed Peptide_Dde_Removed Resin-Peptide...-Orn(NH2)-...-Lys(Fmoc)-...-AA-Boc Hydrazine->Peptide_Dde_Removed Peptide_Fmoc_Removed Resin-Peptide...-Orn(Dde)-...-Lys(NH2)-...-AA-Boc Piperidine->Peptide_Fmoc_Removed

Caption: Orthogonal cleavage of Boc, Dde, and Fmoc groups.

As the diagram illustrates, a single fully-protected peptide can be selectively deprotected at three different sites by choosing the appropriate reagent. This allows for:

  • N-terminal chain elongation via Boc removal.

  • Ornithine side-chain modification (e.g., branching, cyclization) via Dde removal.

  • Lysine side-chain modification via Fmoc removal.

This level of control is fundamental to creating complex, multifunctional peptide-based molecules.

Application in Solid-Phase Peptide Synthesis (SPPS): A Practical Workflow

The primary application of Boc-D-Orn(Dde)-OH is as a building block for introducing a selectively addressable amine handle within a peptide sequence. A common goal is the on-resin synthesis of a branched peptide.

Caption: Chemical structure of Boc-D-Orn(Dde)-OH.

Experimental Protocol: Synthesis of a Branched Peptide

This protocol outlines the incorporation of Boc-D-Orn(Dde)-OH into a peptide sequence, followed by selective Dde removal and synthesis of a secondary peptide chain from the ornithine side chain.

PART A: Main Chain Elongation

  • Resin Preparation: Start with a suitable resin for Boc-SPPS (e.g., MBHA resin for a C-terminal amide). Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by washes with N,N-Dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, followed by a 20-minute treatment to remove the N-terminal Boc group from the growing chain. Wash thoroughly with DCM, isopropanol, and DMF.

  • Neutralization: Neutralize the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in DCM. Wash with DMF.

  • Coupling of Boc-D-Orn(Dde)-OH:

    • Pre-activate Boc-D-Orn(Dde)-OH (3 equivalents relative to resin loading) with a suitable coupling reagent like HBTU/HOBt or HATU in DMF, in the presence of DIEA.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor coupling completion with a qualitative test (e.g., Kaiser test).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Continuation: Repeat steps 2-4 to elongate the main peptide chain to the desired length.

PART B: Side Chain Elongation (Branching)

  • N-Terminal Protection: After coupling the final amino acid of the main chain, ensure it is Boc-protected. This is critical to prevent reactions at the N-terminus during Dde removal.

  • Selective Dde Deprotection:

    • Wash the peptide-resin thoroughly with DMF.

    • Treat the resin with a solution of 2% hydrazine monohydrate in DMF (25 mL/g of resin).[7]

    • Agitate for 3 minutes. Filter and repeat the hydrazine treatment two more times.

    • Causality: Hydrazine acts as a nucleophile, attacking the Dde group and inducing a cyclization reaction that forms a stable pyrazole byproduct, thereby releasing the free δ-amino group of ornithine. The short treatment time and low concentration are optimized to prevent side reactions like peptide backbone cleavage, which can occur with prolonged exposure or higher concentrations of hydrazine.[7]

    • Wash the resin extensively with DMF to remove all traces of hydrazine and the Dde-hydrazine adduct.

  • Branch Synthesis: The newly exposed ornithine side-chain amine is now the starting point for the synthesis of the second peptide chain. Begin coupling the first amino acid of the branch (as a Boc-protected derivative) using the procedure in Step 4.

  • Final Cleavage and Deprotection: Once the entire branched structure is synthesized, the peptide is cleaved from the resin, and all remaining protecting groups (side-chain Boc, etc.) are removed simultaneously using a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[5] This step requires specialized equipment and safety precautions.

Conclusion

Boc-D-Orn(Dde)-OH is a highly versatile and powerful tool for advanced peptide synthesis. Its value is rooted in the robust orthogonality of the Dde protecting group, which is resistant to both the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS. This unique stability profile grants chemists precise, site-specific control over the modification of the ornithine side chain. By enabling the straightforward, on-resin synthesis of branched, cyclic, and otherwise conjugated peptides, this reagent facilitates the exploration of novel peptide structures with enhanced biological activity, stability, and therapeutic potential. Mastery of its application is a key skill for any scientist engaged in cutting-edge peptide research and drug development.

References

  • Fiveable. (2025, September 15). Orthogonal Protection Definition. Retrieved from [Link]

  • PNAS. (1998). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

  • PubChem. (n.d.). Boc-orn(boc)-OH. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Orn(Boc)-OH [118476-89-4]. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • CEM Corporation. (2018). Microwave Assisted SPPS of Unsymmetrically Branched Peptides. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

  • PubMed. (2000). Orthogonal ligation strategies for peptide and protein. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Orn(Boc)-OH [118476-89-4]. Retrieved from [Link]

  • Aapptec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

Sources

Architecting Complexity: The Strategic Role of Orthogonal Protection in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Linear Sequence

In the early days of solid-phase peptide synthesis (SPPS), the primary challenge was simply coupling amino acids in the correct order. Today, the frontier has shifted. Modern therapeutic peptides—stapled, cyclized, branched, and conjugated—require a synthetic strategy that resembles complex architecture more than simple assembly.

This guide addresses the principle of orthogonality : the ability to selectively deprotect one functional group in the presence of others using a completely different chemical mechanism.[1] Unlike "graded lability" (where concentration differences dictate cleavage, e.g., Trt vs. tBu), true orthogonality relies on mechanistic distinctness—creating a "multi-key security system" for your molecule.

Part 1: The Fundamental Axis (Fmoc vs. Boc)

The choice between Fmoc and Boc strategies is the first decision in orthogonal design. It dictates the "permanent" side-chain protection scheme and the final cleavage conditions.

The Mechanistic Dichotomy
  • Boc (tert-butyloxycarbonyl): Relies on acidolysis . The Boc group is removed by TFA, generating a tert-butyl cation. This requires side chains (Bzl, cHex) to be stable to TFA but cleavable by extremely strong acids (HF or TFMSA).

    • Why use it? It eliminates base-catalyzed aggregation (beta-sheet formation) common in difficult sequences.

  • Fmoc (9-fluorenylmethoxycarbonyl): Relies on base-induced

    
    -elimination . The lone pair of a base (piperidine) abstracts the acidic proton at the fluorenyl 9-position, leading to the collapse of the carbamate and release of dibenzofulvene.
    
    • Why use it? It allows the use of acid-labile side chains (tBu, Trt) and mild final cleavage (TFA), avoiding the hazards of HF.

Data Comparison: The Primary Dimensions
FeatureFmoc Strategy Boc Strategy
N-

Deprotection
20% Piperidine in DMF (Base)50% TFA in DCM (Acid)
Mechanism

-Elimination
Acidolysis (

)
Side-Chain Protection Acid-labile (tBu, Trt, Boc)HF-labile (Bzl, Tos, Z)
Orthogonality Orthogonal to Acid & HydrogenolysisOrthogonal to Base
Self-Validation UV monitoring of fulvene-piperidine adduct (301 nm)Ninhydrin test (destructive)

Part 2: The Third Dimension – Side-Chain Orthogonality

To engineer cyclic or modified peptides, we must introduce a "third dimension"—groups stable to both Fmoc removal (base) and final cleavage (acid), or groups selectively removable under mild conditions.

Alloc/Allyl: The Palladium Key

The Allyloxycarbonyl (Alloc) group is the gold standard for orthogonality.[2] It is stable to acids and bases but cleaved by Palladium(0) via


-allyl complex formation.
  • Mechanism: Pd(PPh

    
    )
    
    
    
    coordinates to the allyl double bond.[2] Oxidative addition forms a
    
    
    -allyl palladium complex. A nucleophilic scavenger is required to trap the allyl cation; otherwise, it will re-attach to the peptide.
  • Critical Insight: Never skip the scavenger. Phenylsilane (PhSiH

    
    ) is superior to morpholine as it reacts faster and avoids basic conditions that could affect other groups.
    
Dde and ivDde: The Hydrazine Key

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) allows for nucleophilic deprotection using hydrazine.

  • The Trap: Standard Dde is prone to migration to free amines (like the N-terminus) during piperidine treatment.

  • The Solution: ivDde (isovaleryl-Dde). The steric bulk of the isovaleryl group prevents migration and increases stability to piperidine.

  • Self-Validation: The cleavage product is an indazole derivative with a distinct UV absorbance at 290 nm , allowing real-time monitoring.[3]

Mmt/Trt: Graded Acid Lability

While not "strictly" orthogonal to tBu, the Trityl (Trt) and Methoxytrityl (Mmt) groups are hyper-acid-sensitive. They can be removed with 1% TFA/DCM, leaving tBu/Boc groups (which require >50% TFA) intact. This is crucial for on-resin selective deprotection of Cysteine or Lysine.

Part 3: Visualizing the Logic

The following diagram illustrates the decision matrix for orthogonal protection selection.

OrthogonalityMatrix Target Peptide Target Strategy Primary Strategy Target->Strategy Fmoc Fmoc/tBu (Base Labile) Strategy->Fmoc Standard Boc Boc/Bzl (Acid Labile) Strategy->Boc Aggregating Seq ThirdDim Need 3rd Dimension? Fmoc->ThirdDim Alloc Alloc/Allyl (Pd(0) Labile) ThirdDim->Alloc Strict Orthogonality ivDde ivDde (Hydrazine Labile) ThirdDim->ivDde Nucleophilic Cleavage Mmt Mmt/Trt (1% TFA Labile) ThirdDim->Mmt Graded Acid Sensitivity Cyclic Cyclization / Modification Alloc->Cyclic Pd(PPh3)4 ivDde->Cyclic NH2NH2 Mmt->Cyclic Dilute TFA

Figure 1: Decision matrix for selecting orthogonal protecting groups based on synthetic requirements.

Part 4: Experimental Protocols

Protocol A: Palladium-Mediated Alloc Removal

Use this for: Unmasking Lysine or Glutamic acid for lactam cyclization.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)).
  • Scavenger: Phenylsilane (PhSiH

    
    ).
    
  • Solvent: Dry DCM (Dichloromethane).

Workflow:

  • Wash: Swell resin in DCM (3 x 2 min).

  • Preparation: In a vial, dissolve Pd(PPh

    
    )
    
    
    
    (0.1 eq) in DCM. Add Phenylsilane (10 eq).[2] Note: The solution should not turn black immediately; a yellow/orange hue is normal.
  • Reaction: Add solution to resin. Agitate under Argon (exclude air) for 30 minutes.

  • Repeat: Drain and repeat step 3 with fresh reagents to ensure completion.

  • Wash (Critical): The resin will be sticky with Pd byproducts.

    • Wash with DCM (3x).

    • Wash with 0.5% Sodium Diethyldithiocarbamate in DMF (3 x 5 min) to chelate and remove residual Palladium (Resin will turn from grey to white).

    • Wash with DMF (5x).

  • Validation: Perform a micro-cleavage and check via HPLC/MS for the mass shift (-84 Da for Alloc).

Protocol B: Hydrazine-Mediated ivDde Removal

Use this for: Unmasking Lysine for dye labeling or branching.

Reagents:

  • Reagent: 2% Hydrazine monohydrate in DMF.

  • Scavenger: Allyl alcohol (optional, if Alloc is present).

Workflow:

  • Wash: Swell resin in DMF.

  • Reaction: Treat resin with 2% Hydrazine/DMF (3 x 10 min).

  • Validation (Self-Validating): Collect the filtrate. Measure UV absorbance at 290 nm . The presence of the indazole byproduct confirms cleavage.[3] Continue treatments until absorbance at 290 nm drops to baseline.

  • Wash: Wash extensively with DMF (5x) to remove all traces of hydrazine.

    • Warning: Residual hydrazine will prematurely remove Fmoc groups in subsequent steps.

Part 5: Advanced Workflow – Head-to-Tail Cyclization

Cyclization on-resin requires precise orchestration. Below is the logic flow for a "Side-Chain Anchored" strategy, where the peptide is attached to the resin via a side chain (e.g., Asp or Lys), allowing the N- and C-termini to be coupled.

CyclizationWorkflow Start Resin Loading (Side Chain Anchored) Elongation Peptide Elongation (Fmoc SPPS) Start->Elongation Terminus N-Term & C-Term Protection Elongation->Terminus Full Sequence Deprotect Orthogonal Deprotection (Remove Alloc/Allyl) Terminus->Deprotect Expose COOH & NH2 Cyclize Cyclization (PyBOP/DIEA) Deprotect->Cyclize Intramolecular Bond Cleave Global Cleavage (TFA/TIS/H2O) Cyclize->Cleave Final Release

Figure 2: Workflow for side-chain anchored head-to-tail cyclization.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[4][5][6] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[4][7] [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[8][9] The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]

  • Gomez-Martinez, P., et al. (1999). N-Alloc protecting group in solid-phase peptide synthesis: A helpful tool for the preparation of cyclic peptides.[3][10] Journal of the Chemical Society, Perkin Transactions 1, 2871-2874. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

Sources

Part 1: Chemical Profile & Physicochemical Properties

[1]

Understanding the structural behavior of Boc-D-Orn(Dde)-OH is prerequisite to its effective handling.[1] The molecule features a D-configured ornithine backbone, offering resistance to enzymatic degradation, protected by two orthogonal groups.[4]

PropertySpecificationTechnical Note
Chemical Name ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Boc-

-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-D-ornithine
D-enantiomer stereochemistry.[1]
Molecular Formula

MW: 396.48 g/mol
Appearance White to off-white crystalline powderHygroscopic; store desiccated.[1]
Solubility Soluble in DMF, DCM, DMSOPre-dissolve in DMF for SPPS coupling.

-Protection
Boc (tert-butyloxycarbonyl)Labile to TFA (Trifluoroacetic acid).[1][3] Stable to base.

-Protection
Dde Stable to TFA. Labile to 2% Hydrazine.[5][6][7]
Storage +2°C to +8°CKeep under inert gas (Argon/Nitrogen) to prevent oxidation.
The Orthogonality Principle

The core value of this molecule is its "Orthogonal Protection."[4] In standard Boc chemistry, the

11

Part 2: Safety & Hazard Mitigation

CRITICAL WARNING: While the amino acid derivative itself presents standard irritant hazards, the reagents required for Dde removal (Hydrazine) are highly toxic, carcinogenic, and unstable.

Handling Boc-D-Orn(Dde)-OH (The Solid)[1]
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.

  • Hygroscopicity: Allow the bottle to warm to room temperature before opening to prevent water condensation, which hydrolyzes the ester/amide bonds over time.

Handling Hydrazine (The Cleavage Reagent)[1][2][3][5]
  • Hazards: Hydrazine monohydrate is corrosive, a skin sensitizer, and a known carcinogen. It is also flammable.

  • Engineering Controls: MANDATORY use of a certified chemical fume hood.

  • PPE: Double-gloving (Nitrile under Silver Shield/Laminate) is recommended as hydrazine permeates standard nitrile rapidly.[1] Face shield required during preparation of stock solutions.

  • Quenching: Have a spill kit ready. Hydrazine waste must be segregated from standard organic waste and treated with bleach (hypochlorite) carefully (exothermic) or disposed of via dedicated hazardous waste streams.

Part 3: Experimental Workflows

A. Coupling Protocol (SPPS)

Boc-D-Orn(Dde)-OH couples efficiently using standard carbodiimide or onium salt activation.[1]

  • Resin Preparation: Swell resin (e.g., MBHA or PAM for Boc chemistry) in DCM for 30 mins.

  • Activation:

    • Dissolve Boc-D-Orn(Dde)-OH (3 eq) in dry DMF.[1]

    • Add HCTU or HATU (2.9 eq) and DIPEA (6 eq).

    • Alternative: DIC (3 eq) / HOBt (3 eq) for slower, potentially cleaner coupling.

  • Coupling: Add activated solution to resin. Shake at Room Temp (RT) for 1-2 hours.

  • Monitoring: Kaiser test will be negative (yellow) upon completion.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

B. Selective Dde Deprotection (The "Indazole" Method)

This step removes the Dde group to expose the

Mechanism: Hydrazine attacks the carbonyl of the Dde ring, leading to an intramolecular cyclization that releases the amine and forms 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole.[1]

Protocol:

  • Wash: Wash resin with DMF (

    
     min).
    
  • Deprotection Cocktail: Prepare 2% Hydrazine monohydrate in DMF (v/v) .

    • Note: Do not exceed 2% or extend time unnecessarily; high concentrations can cause peptide cleavage at Glycine residues or convert Arginine to Ornithine.[7]

  • Reaction: Add 2% Hydrazine/DMF to resin.

    • Cycle 1: 3 minutes (Flow wash).

    • Cycle 2: 10 minutes (Batch shake).

    • Cycle 3: 10 minutes (Batch shake).

  • Monitoring (The Indazole Effect): The byproduct (indazole) absorbs strongly at 290 nm .[2] Monitor the flow-through via UV.[1] When the absorbance at 290 nm returns to baseline, deprotection is complete.

  • Wash: Wash extensively with DMF (

    
     min) to remove all traces of hydrazine (which would interfere with subsequent couplings).
    
C. Diagrammatic Workflows

Figure 1: Orthogonal Protection Logic This diagram illustrates the stability of the Boc and Dde groups against different reagents, defining the order of operations.

Orthogonalitycluster_outcomeResulting SpeciesMoleculeBoc-D-Orn(Dde)-OHTFATFA (Acid)Molecule->TFABoc Removal(Backbone Extension)Hydrazine2% HydrazineMolecule->HydrazineDde Removal(Side-chain Modification)TFA->MoleculeDde is STABLEFreeAlphaH-D-Orn(Dde)-...TFA->FreeAlphaHydrazine->MoleculeBoc is STABLEFreeDeltaBoc-D-Orn(H)-...Hydrazine->FreeDeltaHFHF (Strong Acid)

Caption: Orthogonal stability profile. Dde remains intact during Boc removal (TFA), allowing selective side-chain exposure via Hydrazine.[1][8]

Figure 2: Site-Specific Modification Workflow A step-by-step visual guide for using this molecule to create a branched or labeled peptide.

WorkflowStartResin-Bound Peptide(N-term Boc, Side-chain Dde)Step11. Selective Deprotection2% Hydrazine in DMF(3 x 10 min)Start->Step1CheckWash & MonitorIndazole Byproduct (UV 290nm)Step1->CheckCheck->Step1IncompleteStep22. Side-Chain Modification(Acylation, Dye Labeling, Cyclization)Check->Step2CompleteStep33. Final CleavageHF or TFMSA(Removes Boc & Resin Linker)Step2->Step3EndFinal Modified PeptideStep3->End

Caption: Operational workflow for selective side-chain modification using Boc-D-Orn(Dde)-OH.

Part 4: Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Incomplete Dde Removal Aggregation of peptide on resin.[1]Increase Hydrazine reaction time or use "Magic Mixture" (DCM/DMF/NMP) to improve swelling.
Peptide Cleavage Hydrazine concentration >2% or exposure >1 hour.Strictly limit Hydrazine to 2% v/v. Perform multiple short cycles rather than one long one.
Indazole Adduct Byproduct re-attachment (rare but possible).Wash with DMF immediately and thoroughly after hydrazine steps.
Dde Migration Nucleophilic attack by free

-amines (Lys).[1][9]
Ensure all other amines are protected (Boc/Z) before removing Dde.

References

  • Bycroft, B. W., et al. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides.[1] Journal of the Chemical Society, Chemical Communications.[7] Link[1]

  • Merck (Sigma-Aldrich). Selecting Orthogonal Building Blocks for Solid Phase Peptide Synthesis.Link

  • BenchChem. A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.Link[1]

  • Augustyns, K., et al. (1998).[7] Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine.[9] Journal of Peptide Research.[7][9] Link

  • Aapptec. Technical Support Information Bulletin: Removal of Dde and ivDde Protecting Groups.Link[1]

Methodological & Application

Boc-D-Orn(Dde)-OH solid-phase peptide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The incorporation of Boc-D-Orn(Dde)-OH (


-tert-butyloxycarbonyl-

-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-D-ornithine) into Solid-Phase Peptide Synthesis (SPPS) represents a high-precision strategy for introducing "Third Dimension" orthogonality into standard Boc chemistry.

While the Dde protecting group is traditionally associated with Fmoc chemistry, its stability to trifluoroacetic acid (TFA) makes it an exceptionally powerful tool in Boc/Benzyl (Boc/Bzl) strategies. It allows for the selective unmasking of the ornithine


-amine on the resin—without disturbing the acid-labile 

-Boc group or the HF-labile side-chain benzyl protections.

Key Applications:

  • On-Resin Cyclization: Lactam bridge formation (e.g., Orn-Asp side-chain cyclization).

  • Site-Specific Labeling: Introduction of fluorophores or biotin to the side chain while the peptide remains anchored.

  • Branched Peptide Synthesis: Growing a secondary peptide chain from the

    
    -amine (dendrimers).
    
  • Protease Resistance: The utilization of the D-enantiomer (D-Orn) confers resistance to enzymatic degradation, critical for peptidomimetic drug design.

Chemical Logic & Orthogonality

The success of this protocol relies on the differential stability of the three protecting group classes employed:[1]

Protecting GroupSiteRemoval ConditionStability
Boc

-Amine (Backbone)
Acid (Mild): 50% TFA in DCMStable to Hydrazine, Base
Dde

-Amine (Side-chain)
Nucleophile: 2% Hydrazine in DMFStable to TFA, DIEA
Benzyl (Bzl/Tos) Other Side-chainsAcid (Strong): HF or TFMSAStable to TFA, Hydrazine*

*Note: While Benzyl esters are generally stable to 2% hydrazine, prolonged exposure or high concentrations can cause hydrazinolysis of esters. Arginine(NO


) and Tryptophan(Formyl) require specific attention (see Troubleshooting).

Experimental Workflow (Visualization)

The following diagram illustrates the synthesis lifecycle, highlighting the critical divergence point where Dde is removed selectively.

Boc_Dde_Workflow cluster_legend Chemical Environment Start Start: Resin Loading (MBHA or PAM) Coupling Chain Assembly (Boc-SPPS Cycles) Start->Coupling Orn_Install Coupling of Boc-D-Orn(Dde)-OH Coupling->Orn_Install Residue n Dde_Removal Selective Deprotection 2% Hydrazine/DMF Coupling->Dde_Removal Assembly Complete Orn_Install->Coupling Residue n+1... Modification Side-Chain Modification (Labeling/Cyclization) Dde_Removal->Modification Free Delta-Amine Final_Cleavage Final Cleavage (HF or TFMSA) Modification->Final_Cleavage Peptide Finished Acid Acidic (TFA) Nucl Nucleophilic (Hydrazine)

Caption: Figure 1. Orthogonal deprotection strategy. The Dde group survives the repetitive acidic TFA cycles used to remove Boc, allowing for late-stage, site-specific nucleophilic deprotection.

Detailed Protocols

Materials Required
  • Amino Acid: Boc-D-Orn(Dde)-OH (Available from Bachem, Iris Biotech).

  • Resin: MBHA (for amides) or PAM (for acids).

  • Coupling Reagents: HBTU/DIEA or DIC/HOBt.

  • Solvents: DMF (N,N-dimethylformamide), DCM (Dichloromethane).[2]

  • Deprotection Reagents: Trifluoroacetic acid (TFA), Hydrazine Monohydrate (

    
    ).
    
Protocol A: Coupling of Boc-D-Orn(Dde)-OH

Context: This step replaces a standard amino acid coupling cycle.

  • Activation: Dissolve Boc-D-Orn(Dde)-OH (3.0 eq relative to resin loading) and HBTU (2.9 eq) in minimum DMF.

  • Base Addition: Add DIEA (6.0 eq). The solution should turn yellow.

  • Reaction: Add the activated solution to the resin immediately. Shake/vortex for 1–2 hours at room temperature.

    • Expert Insight: Dde is bulky.[3] If coupling to a hindered residue, double coupling is recommended.

  • Monitoring: Perform a Kaiser (Ninhydrin) test. It should be negative (colorless beads).

  • Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/DIEA in DMF to prevent deletion sequences.

Protocol B: Standard Boc Deprotection (The Cycle)

Context: This removes the N-terminal Boc group to allow chain elongation. Dde remains stable.[4][5]

  • Pre-wash: 50% TFA in DCM (1 x 1 min).

  • Deprotection: 50% TFA in DCM (1 x 20 min).

  • Wash: DCM (3 x 1 min), then 5% DIEA in DCM (Neutralization, 2 x 2 min), then DMF washes.

    • Critical Check: Ensure the neutralization step is brief. Prolonged exposure of Dde to free amines in basic conditions can promote

      
       migration, though this is less severe in Boc chemistry than Fmoc.
      
Protocol C: Selective Dde Removal (The Critical Step)

Context: Performed usually after the full peptide chain is assembled, but while still on-resin.

  • Preparation: Prepare a fresh solution of 2% (v/v) Hydrazine Monohydrate in DMF .

  • Treatment 1: Add solution to resin.[6][7] Agitate for 3 minutes . Drain.

    • Note: The solution may turn yellow due to the formation of the indazole byproduct (3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole).

  • Treatment 2: Add fresh hydrazine solution. Agitate for 3 minutes . Drain.

  • Treatment 3: Add fresh hydrazine solution. Agitate for 3 minutes . Drain.

  • Flow Wash: Wash extensively with DMF (5 x 1 min) to remove all traces of hydrazine.

  • Validation: Perform a Kaiser test. It should be Positive (Blue) , indicating the exposed

    
    -amine of the Ornithine.
    
Protocol D: Side-Chain Modification (Example: Biotinylation)
  • Reagent: Dissolve Biotin-NHS ester (3 eq) and DIEA (3 eq) in DMF.

  • Coupling: Add to the resin (now containing H-Orn(

    
    )-...). Agitate for 2–4 hours.
    
  • Validation: Kaiser test should revert to Negative .

Troubleshooting & Optimization (Self-Validating Systems)

IssueMechanismSolution/Prevention
Dde Migration The Dde group migrates from the

-amine to a free

-amine or

-amine (Lys) during deprotection.[7][8]
Minimize Base Contact: Keep neutralization steps (DIEA) short. Ensure the N-terminus is Boc-protected or acetylated before removing Dde.[5][7]
Incomplete Dde Removal Aggregation of the peptide chain prevents hydrazine penetration.Spectroscopic Monitoring: The Dde-hydrazine byproduct absorbs at 290 nm .[5] Monitor the flow-through until absorbance drops to baseline.
Side Reactions (Arg/Trp) Hydrazine can reduce Arg(NO

) to Arg(NH

) or Ornithine; removes Formyl from Trp.
Protecting Group Choice: Use Arg(Tos) (Tos is hydrazine stable). Accept that Trp(For) will be deformylated (often desirable).
Glutimide Formation Hydrazine can cause backbone cleavage at Gly-X sequences.Limit Exposure: Do not exceed 2% Hydrazine concentration or 15 minutes total reaction time. Use Allyl protection if Gly-rich.

References

  • Bycroft, B. W., et al. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications.[6][7]

  • Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research.[7][8]

  • Merck/Sigma-Aldrich. Technical Bulletin: Orthogonal Protecting Groups for SPPS (Dde/ivDde).

  • BenchChem. Comprehensive Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, Hydrazine, HF). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Application Note: Selective Dde Group Removal with Hydrazine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Dde Protecting Group

In the intricate field of peptide synthesis and modification, achieving site-specific functionalization is paramount. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a critical tool for the protection of primary amines, particularly the ε-amino group of lysine.[1][2] Its strategic importance stems from its orthogonality to the two major protecting group strategies in solid-phase peptide synthesis (SPPS): the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][3][4] The Dde group is stable under the acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) and the standard basic conditions for Fmoc removal (e.g., 20% piperidine in DMF), allowing for the selective unmasking of a specific amine at a desired point in the synthesis.[1][5]

This unique characteristic enables the synthesis of complex peptide architectures, including:

  • Branched and cyclic peptides [2][5]

  • Site-specific labeling with fluorophores or other probes[5][6]

  • Peptide-drug conjugates and other bioconjugates

The most common and established method for the selective cleavage of the Dde group is treatment with a dilute solution of hydrazine, typically in N,N-dimethylformamide (DMF).[1][6] This application note provides an in-depth guide to the mechanism, protocols, and critical considerations for the selective removal of the Dde group using hydrazine, empowering researchers to confidently apply this technique in their synthetic workflows.

Mechanism of Hydrazine-Mediated Dde Cleavage

The cleavage of the Dde group by hydrazine is a robust and efficient chemical transformation. The reaction proceeds via a nucleophilic attack of hydrazine on one of the carbonyl carbons of the Dde's dioxocyclohexylidene ring.[1] This initial attack is followed by an intramolecular cyclization and condensation, which results in the formation of a stable, chromophoric indazole or pyrazole byproduct and the liberation of the free primary amine.[1][5]

The key steps are:

  • Nucleophilic Attack: A lone pair of electrons on one of the hydrazine nitrogen atoms attacks a carbonyl carbon of the Dde group.

  • Intramolecular Cyclization: The second nitrogen of the hydrazine molecule then attacks the other carbonyl carbon, leading to a cyclic intermediate.

  • Condensation & Release: The intermediate collapses, eliminating water and forming a stable aromatic indazole byproduct, thereby releasing the deprotected amine.

This mechanism is highly favorable and proceeds rapidly under mild conditions. A significant advantage of this reaction is that the indazole byproduct strongly absorbs UV light around 290 nm, providing a convenient method for real-time monitoring of the deprotection reaction's progress.[5][6][7]

Core Principles of Orthogonality and Selectivity

The utility of the Dde/hydrazine system is defined by its orthogonality. In an ideal Fmoc/Dde synthetic strategy, the peptide chain is assembled using Fmoc-protected amino acids. A Dde-protected amino acid, such as Fmoc-Lys(Dde)-OH, is incorporated at the desired position for later modification. After the full peptide backbone is synthesized, the N-terminal Fmoc group is typically replaced with a Boc group to prevent its unintended removal by hydrazine.[5][8] This is a critical step, as hydrazine will readily cleave the Fmoc group.[1][9] The Boc group, however, is completely stable to the dilute hydrazine conditions used for Dde removal.[1][5]

Workflow for Site-Specific Peptide Modification

The following diagram illustrates a typical workflow for using Dde protection to achieve a site-specifically modified peptide.

Dde_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection Selective Deprotection & Modification cluster_Final Final Steps Start Start with Synthesis Resin Incorp_Dde Incorporate Fmoc-Lys(Dde)-OH Start->Incorp_Dde Step 1 Elongation Continue Peptide Chain Elongation (Fmoc Chemistry) Incorp_Dde->Elongation Step 2 Boc_Protect Protect N-terminus (e.g., with Boc₂O) Elongation->Boc_Protect Step 3 Dde_Removal Selective Dde Removal (2% Hydrazine in DMF) Boc_Protect->Dde_Removal Step 4 Modification Couple Ligand, Dye, or Second Peptide to Lysine Side Chain Dde_Removal->Modification Step 5 Cleavage Final Cleavage from Resin & Global Deprotection (e.g., TFA) Modification->Cleavage Step 6 Purification Purified, Site-Specifically Modified Peptide Cleavage->Purification Step 7

Caption: Workflow for site-specific peptide modification via Dde deprotection.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective removal of the Dde group from a peptide synthesized on a solid support.

Materials and Reagents
  • Dde-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Reaction vessel suitable for SPPS (e.g., fritted syringe or automated synthesizer vessel)

  • Shaker or vortex mixer

Protocol 1: Standard Batchwise Dde Deprotection

This is the most common method for Dde removal on a lab scale.

  • Resin Preparation: Swell the Dde-protected peptide-resin in DMF (approx. 10-15 mL per gram of resin) for 15-30 minutes. Drain the DMF.

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

  • First Hydrazine Treatment: Add the 2% hydrazine solution to the resin (approx. 10 mL per gram of resin). Agitate the mixture gently at room temperature for 3 minutes.[5]

  • Filtration: Drain the deprotection solution from the resin.

  • Repeat Treatments: Repeat steps 3 and 4 two more times for a total of three hydrazine treatments.[5][8] This repeated, short-duration treatment is more effective and minimizes side reactions compared to a single, prolonged exposure.

  • Washing: After the final hydrazine treatment, wash the resin thoroughly with DMF (5-6 times) to ensure complete removal of the hydrazine reagent and the indazole byproduct.[1]

  • Confirmation (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free primary amine.

The resin is now ready for the subsequent on-resin modification step.

Protocol 2: Continuous Flow Dde Deprotection

For users of automated continuous flow peptide synthesizers, the protocol can be adapted.

  • System Setup: Ensure the synthesizer is primed with the necessary reagents.

  • Deprotection Cycle: Program the synthesizer to deliver a 2% (v/v) solution of hydrazine monohydrate in DMF to the column containing the peptide-resin.[7]

  • Monitoring: Flow the deprotection solution through the resin at a typical flow rate (e.g., 3 mL/min). Monitor the absorbance of the column eluant at 290 nm using an in-line UV detector.[5][7]

  • Completion: The deprotection is considered complete when the UV absorbance returns to the baseline, indicating that no more indazole byproduct is being released.[5][7]

  • Washing: Following the deprotection cycle, program the synthesizer to flow pure DMF through the column until the system is free of hydrazine.

Critical Parameters and Troubleshooting

The success of Dde removal is dependent on several factors. Understanding these can help in optimizing the reaction and troubleshooting any issues that arise.

ParameterStandard ConditionRationale & Considerations
Hydrazine Concentration 2% (v/v) in DMFThis concentration is generally sufficient for complete removal of the Dde group.[4][5] Higher concentrations (up to 10%) may be required for the more sterically hindered ivDde group or for aggregated peptide sequences, but increase the risk of side reactions.[5][10]
Reaction Time 3 x 3 minutes (Batchwise)Short, repeated treatments are highly effective.[5] Prolonged exposure to hydrazine is unnecessary and can increase side reactions. For difficult removals, increasing the number of repetitions is often preferable to increasing the reaction time of each treatment.[10]
Temperature Room TemperatureThe reaction is efficient at ambient temperature and does not typically require heating.[1]
Solvent DMFDMF is the standard solvent due to its ability to swell the resin and solubilize the reagents effectively.[1]
N-Terminal Protection Boc group recommendedHydrazine will cleave Fmoc groups.[9] If the N-terminus is not intended to be deprotected, it must be protected with a hydrazine-stable group like Boc.[5][8]
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection - Steric hindrance (ivDde group).- Peptide aggregation.- Insufficient reagent or time.- Increase the number of hydrazine treatments (e.g., to 4-5 times).- Increase hydrazine concentration cautiously to 4-5%.[10]- Ensure adequate resin swelling before deprotection.
Loss of Peptide Purity - Fmoc group cleavage.- Peptide backbone cleavage at Glycine.- Arginine to Ornithine conversion.- Ensure N-terminus is Boc-protected.- Avoid hydrazine concentrations above 2% unless necessary.[8]- Minimize total exposure time to hydrazine.
Dde Group Migration - Occurs during piperidine treatment (Fmoc removal) prior to hydrazine step.- This is an inherent stability issue with Dde, not the hydrazine step itself.[11] Consider using the more stable ivDde protecting group for long or complex syntheses.[5][8]

Potential Side Reactions and Mitigation

While highly selective, the use of hydrazine is not without potential complications. Awareness of these side reactions is key to maintaining high peptide purity.

  • Fmoc Group Removal: As previously stated, hydrazine is not orthogonal to the Fmoc group.[9] The standard mitigation is to ensure the N-terminus is protected with a Boc group prior to Dde cleavage.[5]

  • Peptide Backbone Cleavage: Higher concentrations of hydrazine can lead to cleavage of the peptide backbone, particularly at glycine residues.[1][8] Sticking to the recommended 2% concentration and minimizing reaction time is the best preventative measure.

  • Arginine Side-Chain Modification: The guanidinium group of arginine can be converted to the amino group of ornithine by hydrazine.[1] This side reaction is more prevalent with higher hydrazine concentrations and longer reaction times.

  • Alternative Reagents: For applications where absolute orthogonality to the Fmoc group is required (e.g., on-resin modification while retaining the N-terminal Fmoc), alternative deprotection reagents such as hydroxylamine hydrochloride with imidazole in NMP can be used.[5][9] This system is milder and does not cleave the Fmoc group.[9][12]

Conclusion

The hydrazine-mediated cleavage of the Dde protecting group is a robust and indispensable technique in modern peptide chemistry. It provides a reliable method for the selective deprotection of primary amines, enabling the synthesis of sophisticated, site-specifically modified peptides. By understanding the underlying mechanism, adhering to optimized protocols, and being mindful of potential side reactions, researchers can effectively harness the power of the Dde/hydrazine orthogonal system to achieve their synthetic goals in drug discovery and development.

References
  • Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-33. Retrieved from [Link]

  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. (2025, August 10). ResearchGate. Retrieved from [Link]

  • A Dde Resin Based Strategy for Inverse Solid-Phase Synthesis of Amino Terminated Peptides, Peptide Mimetics and Protected Peptide Intermediates. (2005, February 15). Journal of Peptide Science, 10(11), 679-86. Retrieved from [Link]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Boutard, N., et al. (2004). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Organic Letters, 6(13), 2121-2124. Retrieved from [Link]

  • Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Optimizing the removal of an ivDde protecting group. (2023, January 30). Biotage. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. (2015, December 8). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • How protect primary amine with ddeOH ?. (2022, June 24). ResearchGate. Retrieved from [Link]

  • 2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

  • Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. (n.d.). Merck Millipore. Retrieved from [Link]

  • Is it possible to remove Dde protecting groups in aqueous phase?. (2022, February 14). ResearchGate. Retrieved from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Dde as a protecting group for carbohydrate synthesis. (2006). Journal of Carbohydrate Chemistry, 25(1), 1-18. Retrieved from [Link]

Sources

Application Note: Orthogonal Side-Chain Engineering in Boc-SPPS using Boc-D-Orn(Dde)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

The incorporation of Boc-D-Orn(Dde)-OH (N-α-t-Butoxycarbonyl-N-δ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-D-ornithine) into solid-phase peptide synthesis (SPPS) represents a high-precision strategy for introducing non-proteinogenic structural constraints. While L-Ornithine is a precursor to Arginine, its D-enantiomer is frequently employed in peptidomimetics to induce


-turns or disrupt proteolytic degradation pathways.

The core utility of this building block lies in its orthogonal protection scheme within Boc chemistry.[1] Unlike standard side-chain protecting groups (e.g., Benzyl, Z, Tosyl) which are removed simultaneously with HF cleavage, the Dde group is stable to TFA (used for N-α deprotection) but cleaved by hydrazine. This allows for the selective unmasking of the


-amine on-resin, enabling site-specific modifications such as lactamization, fluorophore labeling, or PEGylation prior to final cleavage.

Chemical Logic & Orthogonality

To successfully deploy Boc-D-Orn(Dde)-OH, one must understand the "Three-Dimensional" orthogonality required in the synthesis design.

The Protection Hierarchy
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Amine (Boc):  Acid-labile. Removed by TFA  (Trifluoroacetic acid).[1][2]
    
  • Side-Chain (Dde): Nucleophile-labile. Stable to TFA. Removed by Hydrazine .

  • Permanent Side-Chains (Bzl, Tos, etc.): HF-labile. Stable to TFA and Hydrazine.

  • Resin Linkage (MBHA/PAM): HF-labile.

Critical Consideration: Resin Compatibility

WARNING: Hydrazine is a potent nucleophile. If using standard Merrifield (ester-linked) resins, hydrazine treatment can prematurely cleave the peptide as a peptide-hydrazide.

  • Recommendation: Use MBHA (4-Methylbenzhydrylamine) resin. The amide linkage in MBHA is significantly more stable to hydrazine than the ester linkage in Merrifield resin, allowing for safer on-resin manipulation.

Mechanism of Action

The following diagram illustrates the orthogonal deprotection pathways available when using this building block.

Orthogonality Peptide Peptide-Resin Complex Boc N-alpha: Boc (TFA Labile) Peptide->Boc Dde Side-Chain: Dde (Hydrazine Labile) Peptide->Dde Perm Other Side-Chains (HF Labile) Peptide->Perm Chain Elongation Chain Elongation Boc->Chain Elongation TFA Deprotection On-Resin Modification On-Resin Modification Dde->On-Resin Modification 2% Hydrazine Final Product Final Product Perm->Final Product HF Cleavage

Figure 1: Orthogonal protection strategy distinguishing Acid (TFA), Nucleophile (Hydrazine), and Strong Acid (HF) labilities.[3]

Detailed Experimental Protocols

Protocol A: Coupling of Boc-D-Orn(Dde)-OH

Standard Boc cycles are effective. However, the bulky Dde group can sterically hinder coupling if the resin loading is too high.

  • Resin Preparation: Swell MBHA resin in DCM (Dichloromethane) for 20 minutes.

  • Activation: Dissolve Boc-D-Orn(Dde)-OH (3.0 eq) and HBTU (2.9 eq) in minimal DMF. Add DIEA (6.0 eq).

    • Note: DIC/HOBt is also acceptable and preferred if racemization of adjacent residues is a concern, though D-Orn itself is less prone to epimerization than Cys or His.

  • Coupling: Add activated solution to the resin. Shake at room temperature for 1–2 hours.

  • Monitoring: Verify coupling via Kaiser Test (Ninhydrin). The resin beads should be colorless (negative) if coupling is complete.

Protocol B: Selective Dde Removal (The Critical Step)

This step removes the Dde group to expose the


-amine without affecting the N-terminal Boc group (if present) or benzyl-based side chains.

Reagents:

  • Deprotection Cocktail: 2% Hydrazine monohydrate (

    
    ) in DMF (v/v).
    
  • Wash Solvent: DMF.[2][4][5][6][7]

Procedure:

  • Wash: Wash resin with DMF (

    
     min).
    
  • Deprotection: Add the 2% Hydrazine/DMF cocktail to the resin.[2][3][4][5]

    • Cycle 1: Shake for 3 minutes. Drain.

    • Cycle 2: Shake for 3 minutes. Drain.

    • Cycle 3: Shake for 3 minutes. Drain.

    • Expert Insight: Do not exceed 2% concentration or extend time unnecessarily. High hydrazine concentrations can reduce Arginine side chains (converting Arg ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Orn) or cause peptide bond cleavage at Glycine residues [1].[2][5]
      
  • Wash: Wash extensively with DMF (

    
     min) to remove all traces of hydrazine and the indazole byproduct.
    
  • Verification: A positive Kaiser test on a small resin aliquot confirms the presence of the free

    
    -amine.
    
Protocol C: On-Resin Modification (Example: Lactam Cyclization)

Assuming the N-terminus is capped or protected, and an Asp/Glu residue is available for cyclization:

  • Activation: Dissolve PyBOP (3 eq) and HOBt (3 eq) in DMF.

  • Base: Add DIEA (6 eq).

  • Reaction: Add to the resin containing the free D-Orn

    
    -amine and the free carboxylate (e.g., from a selectively deprotected Asp/Glu).
    
  • Duration: Shake for 4–12 hours.

  • Finish: Wash with DMF, then DCM. Proceed to HF cleavage.[8]

Quantitative Data & Reagent Comparison

The following table contrasts Dde with other orthogonal options in Boc chemistry.

Protecting GroupRemoval ConditionStability (TFA)Stability (HF)Risk Factor
Dde 2% Hydrazine / DMFStableUnstable*Arg

Orn conversion if over-exposed.
Fmoc 20% Piperidine / DMFStableStablePiperidine can cause aspartimide formation.
Z(2-Cl) HFStableLabileNot orthogonal; removed during cleavage.
Alloc Pd(PPh

)

/ PhSiH

StableStableCatalyst poisoning; expensive.

*Note: Dde is not stable to HF, meaning it must be removed or modified before the final HF cleavage step.

Troubleshooting & Optimization (Self-Validating Systems)

Issue 1: "The Kaiser test is positive after coupling."
  • Cause: Steric hindrance of the Dde group.

  • Solution: Double couple using HATU/HOAt instead of HBTU. Perform a "magic mixture" coupling (DCM/DMF/NMP 1:1:1) to improve resin swelling.

Issue 2: "My Arginine residues are degrading."
  • Mechanism: Hydrazine attacks the guanidino group of Arg.[2]

  • Validation: Mass spec shows M-42 peaks (loss of guanidine functionality).

  • Fix: Use Allyl-based protection (Alloc) for the Ornithine instead of Dde if the sequence contains multiple Arginines. Alternatively, use ivDde (isovaleryl-Dde), which is more sterically hindered and stable, though harder to remove [2].[5]

Issue 3: "Dde Migration."
  • Mechanism: The Dde group can migrate from the side chain to a free

    
    -amine during deprotection if the 
    
    
    
    -amine is exposed.
  • Prevention: Ensure the N-terminus is Boc-protected or Acetylated before removing the side-chain Dde.[5] Never remove Dde while the N-terminus is free (protonated or not).

Workflow Visualization

The following diagram details the decision tree for synthesizing a Head-to-Side-Chain cyclic peptide using Boc-D-Orn(Dde)-OH.

Workflow Start Start: MBHA Resin Load Couple Amino Acids (Standard Boc SPPS) Start->Load IncOrn Incorporate Boc-D-Orn(Dde)-OH Load->IncOrn FinishChain Complete Peptide Chain (N-term Boc Intact) IncOrn->FinishChain DeprotectDde Selective Dde Removal (2% Hydrazine, 3x3 min) FinishChain->DeprotectDde Orthogonal Step Modify Side-Chain Modification (Labeling/Cyclization) DeprotectDde->Modify Cleave HF Cleavage (Removes Boc & Resin) Modify->Cleave

Figure 2: Step-by-step workflow for on-resin modification using Boc-D-Orn(Dde)-OH.

References

  • Bycroft, B. W., et al. (1993). A new multi-detachable protecting group for the trityl type in solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (9), 778-779. Link

  • Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters, 39(12), 1603-1606. Link

  • Merck Millipore. (2023). Boc Resin Cleavage Protocol & Side Chain Modification. Link

  • Diaz-Mochon, J. J., et al. (2004).[5] Selective Orthogonal Deprotection of the Dde and ivDde Protecting Groups. Organic Letters, 6(7), 1127-1129. Link

Sources

Troubleshooting & Optimization

optimizing hydrazine concentration for Dde removal

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Kinetic Balancing Act

Removing Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or its sterically hindered variant, ivDde, is not merely a "add reagent and wait" step. It is a kinetic competition between two pathways:

  • The Desired Pathway: Nucleophilic attack of hydrazine on the Dde exocyclic double bond to release the amine.

  • The Undesired Pathway: Base-catalyzed elimination of the Fmoc group (if present) or reduction of sensitive moieties (e.g., Alloc) by hydrazine byproducts.

The Golden Rule: The industry standard is 2% v/v Hydrazine in DMF .[1] However, "standard" does not mean "optimal" for every sequence.[2] For sterically hindered ivDde or aggregated peptides, 2% is often insufficient, while for Fmoc-bearing peptides, it approaches the toxicity threshold for the Fmoc group.

Mechanism & Causality

To troubleshoot, you must visualize the invisible chemistry. Dde removal relies on the "Indazole Sink." Hydrazine attacks the ketone, forming an enamine intermediate which rapidly cyclizes into a stable indazole. This cyclization drives the equilibrium forward.

Interactive Mechanism Diagram

The following diagram illustrates the reaction flow and the critical "Indazole Sink" that drives deprotection.

Dde_Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products Dde_Peptide Dde-Protected Peptide Intermediate Enamine Intermediate Dde_Peptide->Intermediate Nucleophilic Attack Hydrazine Hydrazine (NH2NH2) Hydrazine->Intermediate Fmoc_Loss SIDE REACTION: Fmoc Removal Hydrazine->Fmoc_Loss Excess Base/Time Free_Amine Free Amine (Peptide) Intermediate->Free_Amine Release Indazole 3,6,6-trimethyl-4-oxo-4,5,6,7- tetrahydro-1H-indazole Intermediate->Indazole Intramolecular Cyclization (Thermodynamic Sink)

Figure 1: The hydrazine-mediated deprotection mechanism. The formation of the stable indazole byproduct (Red) is the driving force. Note the competing side reaction with Fmoc (Black).

Optimized Protocols

Do not blindly apply 2% hydrazine.[3][4] Select the protocol based on your specific peptide architecture.

Protocol A: The "Fmoc-Safe" Standard

Use when: You have N-terminal Fmoc groups that must be preserved.

  • Preparation: Prepare 2% v/v Hydrazine Monohydrate in DMF.

    • Why? Higher concentrations (e.g., 10%) drastically increase the rate of Fmoc removal.

  • Execution (Flow/Batch): Treat resin with 2% hydrazine for 3 x 3 minutes .

    • Why short bursts? Short incubations flush away the basic hydrazine before it can attack the Fmoc group effectively, while the Dde removal (being faster) proceeds.

  • Wash: Aggressive washing with DMF (5 x 1 min) is critical to remove the indazole byproduct, which can absorb UV and confuse monitoring.

Protocol B: The "ivDde Aggressive" Method

Use when: You are removing ivDde (isovaleryl-Dde) or working with aggregated sequences, AND the N-terminus is Boc-protected (or stable).

  • Preparation: Prepare 4% - 5% v/v Hydrazine in DMF.

    • Optimization: Studies indicate that for ivDde, 2% hydrazine often results in only ~50% removal after standard times. Increasing to 4% ensures near-quantitative removal without significantly damaging the peptide backbone.

  • Execution: Treat resin for 3 x 10 minutes .

  • Scavenger Additive (Optional but Recommended): Add Allyl Alcohol (10-20 eq) if Alloc/Allyl groups are present.

    • Why? Hydrazine can partially reduce allyl double bonds. Allyl alcohol acts as a sacrificial scavenger for diimide intermediates.

Quantitative Data & Thresholds

The following table summarizes the operational windows for hydrazine concentration based on protecting group orthogonality.

ParameterStandard DdeSteric ivDdeFmoc Safety Threshold
Hydrazine Conc. 2% v/v4% - 10% v/vMax 2% (Time dependent)
Reaction Time 3 x 3 min3 x 10-15 min< 15 min total exposure
Byproduct 3,6,6-trimethyl-indazoleIsopropyl-indazole analogDibenzofulvene (from Fmoc)
Monitoring UV @ 290 nmUV @ 290 nmUV @ 301 nm (Fmoc loss)

Troubleshooting Guide (FAQ)

Q1: I am seeing significant Fmoc loss during Dde removal. How do I stop this?

Diagnosis: You are likely exceeding the "basicity budget" of the Fmoc group. Hydrazine is a base (


).
Corrective Action: 
  • Reduce Time, Not Concentration: Keep hydrazine at 2%, but reduce exposure to 5 x 2 minutes . Frequent draining removes the base faster.

  • Switch Reagents (The Nuclear Option): If Fmoc stability is critical, stop using hydrazine . Switch to Hydroxylamine HCl (1.25 g) + Imidazole (0.918 g) in NMP (25 mL) .

    • Why? This method is chemically orthogonal to Fmoc (

      
       of imidazole is ~7.0, less basic than hydrazine) and relies on a transamination-like mechanism that does not touch Fmoc.
      
Q2: My ivDde is not coming off (Incomplete Deprotection).

Diagnosis: Steric hindrance or aggregation (beta-sheet formation) is preventing the hydrazine from reaching the electrophilic center. Corrective Action:

  • Increase Concentration: Bump hydrazine to 4-5% .

  • Chaotropic Wash: Wash resin with DMSO or 6M Guanidine-HCl prior to hydrazine addition to disrupt aggregates.

  • Heat (Caution): Warm the reaction to 40°C. Warning: This will strip Fmoc instantly. Only use if N-terminus is Boc-protected.

Q3: I see a "ghost peak" at +14 mass units or similar adducts.

Diagnosis: This is often Hydrazide formation . Hydrazine can attack ester linkages (though rare in standard SPPS) or cause aspartimide formation. Corrective Action:

  • Ensure you are using Hydrazine Monohydrate , not anhydrous hydrazine (which is too reactive).

  • Add Allyl Alcohol to the cleavage cocktail if you suspect reduction artifacts.

Decision Logic for Optimization

Use this flow to determine your starting conditions.

Optimization_Logic Start Start: Dde/ivDde Removal Is_Fmoc Is Fmoc present on the peptide? Start->Is_Fmoc Is_ivDde Is it ivDde? Is_Fmoc->Is_ivDde Yes Protocol_B Protocol B: 5-10% Hydrazine 3 x 10 min Is_Fmoc->Protocol_B No Fmoc_Yes Yes Fmoc_No No (Boc/Acetyl) Protocol_A Protocol A: 2% Hydrazine 3 x 3 min Strict Monitoring Is_ivDde->Protocol_A No (Standard Dde) Protocol_C Protocol C: 4% Hydrazine 3 x 10 min (Risk of Fmoc loss) Is_ivDde->Protocol_C Yes (ivDde) Alternative Consider Alternative: Hydroxylamine/Imidazole Protocol_C->Alternative If Fmoc loss observed

Figure 2: Decision matrix for selecting hydrazine concentration.[3] Note that ivDde + Fmoc (Yellow path) is the highest risk scenario.

References

  • Merck Millipore (Novabiochem). Product Focus: Reagents for the synthesis of cyclic and modified peptides. (Detailed protocols for Dde/ivDde removal and Dmab stability).

  • BenchChem. A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.[3][4] (Mechanism and standard 2% protocols).

  • Biotage. Optimizing the removal of an ivDde protecting group. (Data supporting the increase to 4% hydrazine for ivDde).[2]

  • Aapptec. Removal of Dde and ivDde Groups (Hydrazine Method). (Standard operating procedures and troubleshooting).

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks. (UV monitoring at 290nm and Fmoc compatibility notes).

Sources

Technical Support Center: Orthogonal Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dde Group Migration During Solid-Phase Peptide Synthesis (SPPS) Ticket ID: SPPS-DDE-001 Status: Resolved / Guide Available

Introduction: The "Dde Migration" Anomaly

You are likely accessing this guide because you have observed unexpected chain termination, low yields, or complex mixtures during the synthesis of peptides containing Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protected lysine.

The Core Issue: During standard Fmoc removal (using piperidine), the Dde group is not perfectly stable. It is prone to


 migration . The Dde moiety transfers from the lysine side chain to the newly liberated N-terminal amine.

The Consequence: The migrated Dde group effectively "caps" the N-terminus, preventing the coupling of the next amino acid. This results in truncated sequences and free lysine side chains that may undergo unwanted acylation.

Module 1: Mechanism of Failure

To prevent the issue, one must understand the chemical causality. The migration is a nucleophilic addition-elimination reaction triggered by the free amine generated during Fmoc deprotection.

The Migration Pathway

The free N-terminal amine attacks the exocyclic double bond of the Dde ring. This is thermodynamically driven by the formation of a hydrogen-bonded, stabilized enamine system on the N-terminus.

DdeMigration cluster_0 Critical Failure Mode Step1 1. Fmoc Removal Step2 2. Free N-Terminus (Nucleophile) Step1->Step2 Piperidine Step3 3. Attack on Dde (Side Chain) Step2->Step3 Inter/Intra-molecular Step4 4. Migration Complete (N-Term Capped) Step3->Step4 Dde Transfer

Figure 1: The kinetic pathway of Dde migration. Once Step 4 is reached, chain elongation stops.

Module 2: The Solution (ivDde)

The industry-standard solution to this problem is steric hindrance .

Why ivDde?

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) is a structural analog of Dde. It incorporates a bulky isobutyl group adjacent to the exocyclic double bond. This steric bulk physically blocks the N-terminal amine from attacking the ring, rendering the protecting group stable to piperidine while remaining cleavable by hydrazine.

Comparative Stability Data
FeatureDde (Standard)ivDde (Stabilized)
Structure Ethyl side chainIsobutyl side chain (Bulky)
Stability in 20% Piperidine Poor (Migrates to free amines)Excellent (No migration observed)
Cleavage Reagent 2% Hydrazine in DMF2-4% Hydrazine in DMF
Primary Risk Chain termination (Migration)Slower removal (Sterics)
Recommended Use Short peptides, C-terminal onlyLong peptides, Branching, Cyclization

Module 3: Experimental Protocols

Protocol A: Prevention Strategy (Switching to ivDde)

Use this protocol for all new syntheses involving orthogonal Lysine protection.

  • Reagent Selection: Replace Fmoc-Lys(Dde)-OH with Fmoc-Lys(ivDde)-OH.

  • Coupling: Standard HBTU/DIC conditions (ivDde does not interfere with coupling).

  • Fmoc Removal: Perform standard deprotection (20% Piperidine/DMF).

    • Note: ivDde is stable for >24 hours in 20% piperidine.

  • Selective Deprotection (On-Resin):

    • Reagent: 2-4% Hydrazine monohydrate in DMF.

    • Procedure: Treat resin

      
       minutes.
      
    • Monitoring: The solution will turn yellow (formation of indazole byproduct). Monitor UV at 290 nm until absorbance disappears.

Protocol B: Mitigation Strategy (If you MUST use Dde)

Use this protocol if you already have Dde-Lys coupled or lack ivDde stock. This minimizes exposure to the base.

  • Modified Fmoc Removal:

    • Avoid Piperidine if possible.

    • Alternative: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and Piperidine in a specific ratio.

    • Recipe: 2% DBU + 2% Piperidine in DMF.

    • Time: Short bursts (

      
       minutes) rather than continuous flow.
      
  • Rationale: DBU is a stronger base but non-nucleophilic (in this context) and removes Fmoc faster, reducing the time the free amine is exposed to the Dde group.

Module 4: Troubleshooting & FAQs

Q1: I see a mass corresponding to [Truncated Peptide + 164 Da]. What is this?

A: This is the classic signature of Dde migration.

  • 164 Da is the mass addition of the Dde group.

  • Diagnosis: The Dde moved to the N-terminus, capping the chain. The synthesis stopped at that residue.

  • Fix: Switch to ivDde .

Q2: Can I remove the migrated Dde from the N-terminus and continue synthesis?

A: Theoretically, yes, but it is risky.

  • Method: Treat with 2% Hydrazine to remove the N-terminal Dde.

  • Risk: Hydrazine also removes the Fmoc group (slowly) and can cause aspartimide formation or reduce sensitive residues (Trp/Met). If you treat with hydrazine mid-synthesis, you must ensure no other hydrazine-labile groups are present.

Q3: My ivDde is not coming off with 2% Hydrazine. Why?

A: The steric bulk that stabilizes ivDde also makes it slower to remove, especially in aggregated sequences.

  • Solution: Increase Hydrazine concentration to 4-5% .

  • Add: Allyl alcohol (allyl scavenger) if sensitive residues are present.

  • Repeat: Perform

    
     minute treatments.
    
Decision Tree: Selecting the Right Strategy

DecisionTree Start Start Synthesis Planning CheckLys Does sequence contain Orthogonal Lysine? Start->CheckLys CheckType Which derivative is available? CheckLys->CheckType Yes PathDde Fmoc-Lys(Dde)-OH CheckType->PathDde PathIvDde Fmoc-Lys(ivDde)-OH CheckType->PathIvDde ActionDde RISK: Migration Use Protocol B (DBU/Piperidine) Short contact times PathDde->ActionDde ActionIvDde SAFE: No Migration Use Protocol A (Standard SPPS) PathIvDde->ActionIvDde

Figure 2: Workflow for selecting the appropriate protection strategy.

References

  • Augustyns, K. et al. (1998). Influence of the protecting group on the stability of Dde-protected amino acids. International Journal of Peptide and Protein Research .

  • Chhabra, S.R. et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters .

  • Merck/Novabiochem. Orthogonally protected lysine derivatives (Technical Note).[1]Merck Millipore .[1]

Sources

troubleshooting low yield in cyclic peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Entropic Challenge

Low yield in cyclic peptide synthesis is rarely a single-variable problem. It is a kinetic battle between intramolecular cyclization (the desired ring closure) and intermolecular polymerization (oligomerization), compounded by the thermodynamic penalty of forcing a flexible linear chain into a constrained ring.

This guide moves beyond basic "check your reagents" advice. We analyze the three critical failure modes:

  • Conformational Mismatch: The N- and C-termini physically cannot reach each other.

  • Kinetic Competition: Dimerization is faster than cyclization.

  • Chemical Inefficiency: Epimerization or side reactions deplete the precursor.

Part 1: Diagnostic Workflow

Before altering your chemistry, diagnose the failure mode using this decision tree.

TroubleshootingWorkflow node_start START: Low Yield Observed node_purity Analyze Crude via HPLC/MS node_start->node_purity node_dimer Is Mass = 2x Target? node_purity->node_dimer node_linear Is Linear Precursor Remaining? node_dimer->node_linear No sol_dilution ISSUE: Dimerization ACTION: Increase Dilution or Switch to Pseudo-High Dilution node_dimer->sol_dilution Yes node_epimer Is Mass Correct but Split Peaks? node_linear->node_epimer No (Consumed) sol_reagent ISSUE: Slow Kinetics ACTION: Switch to HATU/HOAt Check Steric Hindrance node_linear->sol_reagent Yes (Unreacted) sol_conform ISSUE: Conformation ACTION: Insert Pseudoprolines or D-Amino Acids node_epimer->sol_conform No (Complex Mix) sol_racem ISSUE: Epimerization ACTION: Change C-term to Gly/Pro or Use Oxyma/DIC node_epimer->sol_racem Yes

Figure 1: Diagnostic decision tree for isolating the root cause of low cyclization yield.

Part 2: Technical Deep Dive & Solutions

The "Ends Won't Meet" (Conformational Issues)

If your linear precursor forms a "random coil" or aggregates into beta-sheets, the N- and C-termini may never get close enough to react, regardless of how powerful your coupling reagent is.

  • The Solution: Pseudoproline Dipeptides Pseudoprolines (oxazolidines derived from Ser/Thr or thiazolidines from Cys) introduce a "kink" in the peptide backbone.[1][2][3] This disrupts beta-sheet aggregation and induces a cis-amide bond conformation, which significantly reduces the mean distance between the termini [1].

    • Guideline: Insert a pseudoproline dipeptide (e.g., Fmoc-Leu-Ser(ψMe,MePro)-OH) every 5–6 residues in hydrophobic sequences.

The "Dimerization Trap" (Concentration Issues)

Cyclization is a unimolecular reaction (rate


 [Peptide]), while dimerization is bimolecular (rate 

[Peptide]²). High concentrations mathematically favor dimerization.
  • Solution A: Pseudo-High Dilution (Solution Phase) Instead of using a massive volume of solvent (which is expensive and hard to work up), use a syringe pump to slowly add the peptide and the coupling reagent into a reaction vessel containing base. This keeps the instantaneous concentration low (< 10⁻⁴ M) while maintaining a manageable total volume [2].

  • Solution B: Pseudo-Dilution (Solid Phase) By keeping the peptide attached to the resin (via a side chain), you utilize the "Site Isolation" effect. The polymer matrix physically separates the peptide chains, preventing them from reacting with each other.

Epimerization & Reagent Selection

The C-terminal amino acid is highly prone to racemization (epimerization) during the activation step required for cyclization. This results in a product with the correct mass but the wrong 3D structure (D-isomer instead of L-isomer).

  • Critical Rule: Always design your disconnection point so that Glycine or Proline is at the C-terminus. Glycine is achiral (cannot racemize), and Proline is relatively resistant.

  • Reagent Choice: If you must cyclize at a chiral residue, avoid HBTU/HATU with high base loads. Use DIC/Oxyma Pure, which shows superior suppression of racemization [3].

Part 3: Reagent & Condition Selection Matrix

Use this table to select the optimal chemistry based on your specific constraint.

ConstraintRecommended ReagentsBaseRationale
Standard / High Yield HATU + HOAtDIEAHATU is the "gold standard" for macrocyclization speed, vital for overcoming entropic penalties [4].
Epimerization Prone DIC + Oxyma Pure TMP or NoneCarbodiimide/Oxyma minimizes oxazolone formation (the mechanism of racemization). TMP (2,4,6-trimethylpyridine) is a milder base than DIEA.
Slow Addition (Pump) PyBOP DIEAPhosphonium reagents (PyBOP) are stable in solution for hours; Uroniums (HATU) can degrade or guanidinylate amines if left too long.
Solid Phase (On-Resin) PyAOP or HATU NMMHigh reactivity is required to overcome the steric bulk of the resin matrix.

Part 4: Validated Experimental Protocols

Protocol A: Solution-Phase Cyclization (Pseudo-High Dilution)

Best for: Peptides that are difficult to cyclize on-resin or require head-to-tail linkage of the backbone.

  • Linear Synthesis: Synthesize the linear precursor on 2-Chlorotrityl Chloride (2-CTC) resin.

  • Cleavage: Treat with 1% TFA in DCM (10 x 2 min). Crucial: This cleaves the peptide from the resin but keeps side-chain protecting groups intact.[4]

  • Preparation: Dissolve the protected linear peptide in DMF to a final concentration of 1 mM .

  • The Setup:

    • Flask: DCM/DMF (9:1) with 3 eq of DIEA.

    • Syringe 1: Peptide solution.[5][6]

    • Syringe 2: HATU (1.2 eq) in DMF.

  • Execution: Using a dual syringe pump, add both solutions dropwise into the flask over 4–6 hours .

  • Workup: Evaporate solvent, then perform global deprotection (TFA/TIS/H2O) to remove side-chain groups.

Protocol B: On-Resin Cyclization (Side-Chain Anchoring)

Best for: Peptides containing Asp, Glu, or Lys.

  • Anchoring: Load Fmoc-Asp-ODmab (or Fmoc-Glu-ODmab) onto the resin via its side chain.

    • Note: The C-terminus of the backbone is now protected by the ODmab group, and the N-terminus is Fmoc.

  • Elongation: Synthesize the rest of the sequence standard SPPS.

  • Selective Deprotection:

    • Remove N-terminal Fmoc (20% Piperidine).

    • Remove C-terminal ODmab (2% Hydrazine in DMF).

    • Result: The peptide is still attached to the resin by the Asp side chain, but the N- and C-termini of the backbone are free.

  • Cyclization: Add PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF. Shake for 12–24 hours.

    • Monitor: Use the Kaiser test. It should go from Blue (free amine) to Yellow (cyclized).

  • Cleavage: Treat with 95% TFA to cleave the side-chain anchor and remove protecting groups simultaneously.

Part 5: Mechanistic Visualization

Understanding the kinetic competition is vital for troubleshooting.

KineticCompetition cluster_0 Kinetic Rule Linear Linear Precursor (Reactive Ends) Transition Transition State (Conformationally Strained) Linear->Transition Intramolecular (k_cyc) Dimer Dimer/Oligomer (Side Product) Linear->Dimer Intermolecular (k_dimer * [Conc]) Cyclic Cyclic Peptide (Target Product) Transition->Cyclic Ring Closure Dimer->Linear Polymerization Note High Dilution favors k_cyc High Concentration favors k_dimer

Figure 2: Kinetic competition between intramolecular cyclization and intermolecular dimerization.

References

  • Wöhr, T., et al. (1996). "Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[1][7] Journal of the American Chemical Society. Link

  • Malesevic, M., et al. (2004). "An improved method for the solution cyclization of peptides under pseudo-high dilution conditions."[5] Journal of Biotechnology.[5] Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link[8]

  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry. Link

Sources

managing solubility issues of Boc-D-Orn(Dde)-OH in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilizing Boc-D-Orn(Dde)-OH [1]

Subject: Troubleshooting Solubility & Aggregation of Boc-D-Orn(Dde)-OH in DMF Case ID: SPPS-SOL-0RN-D Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Introduction: The "Brick Dust" Phenomenon

Boc-D-Orn(Dde)-OH is a critical building block for synthesizing branched peptides or introducing orthogonal handles.[1] However, it presents a notorious solubility paradox. While the tert-butyloxycarbonyl (Boc) and Dde groups render the molecule lipophilic, users frequently report that the powder remains a stubborn suspension in Dimethylformamide (DMF) or forms a gelatinous mass upon dissolution.

This guide addresses the three root causes of this failure: Salt Forms , Hydrophobic Aggregation , and Dde Migration Risks .

Module 1: Diagnostic Workflow

Before heating or adding more solvent, you must identify the physical state of your starting material. Use this logic tree to determine your remediation strategy.

Solubility_Diagnosis Start Start: Powder is Insoluble in DMF CheckLabel Check Bottle Label: Is it a DCHA or CHA Salt? Start->CheckLabel IsSalt Yes (Salt Form) CheckLabel->IsSalt DCHA/CHA detected IsFreeAcid No (Free Acid) CheckLabel->IsFreeAcid Pure Boc-D-Orn(Dde)-OH SaltProtocol ACTION: Perform Acid Extraction (See Module 2) IsSalt->SaltProtocol CheckAppearance Check Mixture Appearance: Cloudy vs. Gel/Viscous IsFreeAcid->CheckAppearance Cloudy Cloudy/Particulate CheckAppearance->Cloudy Suspension Gel Gelatinous/Viscous CheckAppearance->Gel H-Bond Network WaterCheck ACTION: Check DMF Water Content (Must be <0.05%) Cloudy->WaterCheck Aggregation ACTION: Disaggregate Add 5-10% DMSO or LiCl (See Module 3) Gel->Aggregation

Figure 1: Diagnostic logic for identifying the root cause of insolubility.[1]

Module 2: The "Salt" Trap (DCHA/CHA Salts)

The Issue: Many vendors supply Boc-protected amino acids as Dicyclohexylamine (DCHA) or Cyclohexylamine (CHA) salts to enhance shelf-life stability.[1] These salts are not soluble in pure DMF at the concentrations required for coupling (0.1M – 0.5M) and the amine counter-ion can interfere with activation.

The Solution: You must convert the salt to the free acid form before attempting to dissolve it in DMF for coupling.

Protocol: Converting DCHA Salt to Free Acid Standard Execution Time: 45 Minutes

  • Dissolution: Suspend the Boc-D-Orn(Dde)-OH•DCHA salt in Ethyl Acetate (EtOAc).[2][3] Use approximately 10 mL EtOAc per gram of salt.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer 3 times with ice-cold 5% KHSO₄ (aq) or 10% Citric Acid .

    • Why? The acid protonates the DCHA amine, rendering it water-soluble, while the hydrophobic Boc-AA stays in the EtOAc.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual acid.

  • Drying: Dry the EtOAc layer over anhydrous MgSO₄ or Na₂SO₄ for 10 minutes. Filter off the drying agent.[2][4]

  • Isolation: Evaporate the EtOAc under reduced pressure (Rotavap) at <40°C.

  • Result: You will obtain the free acid as a viscous oil or foam. This residue will dissolve readily in DMF.

Critical Warning: Do not use strong mineral acids (HCl) for the wash, as the Boc group is acid-labile. Stick to KHSO₄ or Citric Acid [1].

Module 3: Hydrophobic Aggregation & Gelation

The Issue: Even as a free acid, Boc-D-Orn(Dde)-OH possesses a large hydrophobic surface area.[1] At high concentrations (>0.2 M), intermolecular interactions (pi-stacking of Dde and H-bonding) can form a "beta-sheet-like" supramolecular structure, causing the solution to gel.[1]

The Solution: Disrupt the hydrogen bonding network using chaotropic salts or polar aprotic cosolvents.

Troubleshooting Table: Solubilization Additives

Additive StrategyConcentrationMechanismRecommended For
DMSO Spike 5-10% v/v in DMFIncreases polarity; disrupts aggregation.[1]First Line Defense. Safe for most couplings.
LiCl (Lithium Chloride) 0.4M - 0.8MChaotropic salt; disrupts H-bonds.[1]Severe gelation. (Wash resin thoroughly after).[5]
NMP (N-Methyl-2-pyrrolidone) Replace DMFHigher solubilizing power than DMF.[1]If DMF fails completely.
Heat (Sonication) Max 35°CKinetic energy input.Use with Caution (See Module 4).

Protocol: The "DMSO Spike" Method

  • Weigh the Boc-D-Orn(Dde)-OH free acid.[1]

  • Add the required coupling reagents (e.g., HBTU/HOBt) as solids.

  • Add DMSO first (10% of final target volume). Swirl to wet the solids.

  • Add DMF to reach the final volume.

  • Sonicate for 30-60 seconds.

Module 4: Chemical Stability (The Dde Risk)

The Issue: The Dde group is susceptible to migration (transamination) in DMF. If a primary amine is present (even trace amounts), the Dde group can detach from the Ornithine side chain and re-attach to the free amine [2].

Risk Factors to Avoid:

  • High Heat: Never heat a Dde-containing solution above 40°C in DMF.[1] This accelerates migration.

  • Free Amines: Do not dissolve Boc-D-Orn(Dde)-OH in the presence of free amines (e.g., adding the amino acid to a solution already containing DIPEA before the activator is present).[1]

  • Primary Amine Contamination: Ensure your DMF is amine-free (no dimethylamine contaminants from decomposition).[1]

Safe Workflow Diagram:

Dde_Safety Step1 1. Dissolve AA + Activator (HBTU/HATU) in DMF Step2 2. Add Base (DIPEA/NMM) LAST Step1->Step2 Step3 3. Immediate Coupling (Minimize Hold Time) Step2->Step3 Risk RISK: Dde Migration Step2->Risk If left >30 mins

Figure 2: Order of addition to prevent Dde migration. Always activate before adding base.

Frequently Asked Questions (FAQ)

Q: Can I use HBTU/DIPEA to activate the DCHA salt directly without extraction? A: Technically, yes, but it is risky. The DCHA will consume one equivalent of your activator (HBTU), requiring you to add excess reagents. Furthermore, the DCHA-HBTU byproduct can cause slow acylation or precipitation. We strongly recommend the acid wash (Module 2) for high-value building blocks like D-Orn(Dde).[1]

Q: Why is my solution turning yellow upon dissolution? A: A slight yellow tint is normal for Dde derivatives in solution. However, a deep orange/red color may indicate the presence of free amines (Dde-amine adducts are often colored) or degradation. If the color deepens rapidly, check your solvent quality.

Q: I need to remove the Dde group later. What is the standard protocol? A: Dde is orthogonal to Boc/Fmoc. It is removed using 2% Hydrazine monohydrate in DMF (3 x 3 min). Note that this generates a pyrazole byproduct that absorbs UV at 290nm, which can be tracked to monitor deprotection [3].

References

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Technical Support Guide. Link

  • Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. International Journal of Peptide and Protein Research.[6] Link

  • BenchChem. (2025).[2] A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group. Technical Support Bulletin. Link

Sources

Validation & Comparative

Technical Comparison: Dde vs. Mmt Side-Chain Protection for Ornithine

[1]

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS), the introduction of Ornithine (Orn) requires robust orthogonal protection for its δ-amino group to enable site-specific modifications such as cyclization, lactamization, or fluorophore labeling.[1][2] The two dominant strategies employ Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Mmt (4-methoxytrityl).

The Verdict:

  • Choose Dde (specifically ivDde) when synthesizing complex sequences requiring extended acid treatment or when the peptide contains acid-sensitive moieties that must survive the side-chain deprotection step.[1] It offers complete orthogonality to the Fmoc/tBu strategy but requires hydrazine for removal.

  • Choose Mmt for "mild acid" strategies where hydrazine use is precluded (e.g., presence of base-sensitive linkers) or when real-time visual monitoring of deprotection is desired. However, it carries a higher risk of premature loss during global synthesis if not carefully managed.

Mechanistic Foundations & Chemistry

To select the correct protecting group, one must understand the underlying lability mechanisms.

Dde (and ivDde)

The Dde group protects the amine via a vinylogous amide structure, stabilized by hydrogen bonding. It is stable to TFA (acid) and piperidine (base) but is cleaved by nucleophiles.

  • Mechanism: Nucleophilic attack by hydrazine on the exocyclic double bond, followed by ring closure to form a stable indazole byproduct, releasing the free amine.

  • Expert Insight: Standard Dde is prone to side-chain migration (jumping from the δ-amine to the α-amine during Fmoc removal). Consequently, the sterically hindered variant, ivDde (isovaleryl-Dde), is the industry standard for Ornithine and Lysine to suppress this migration.

Mmt

The Mmt group is a trityl derivative with a single methoxy group, making it significantly more acid-labile than the standard Trityl (Trt) group but more stable than the highly labile 2-chlorotrityl.

  • Mechanism: Protonation of the ether oxygen facilitates the formation of a resonance-stabilized trityl cation (orange/red color), releasing the amine.

  • Expert Insight: The stability of Mmt is precarious; it survives 20% piperidine but cleaves in 1% TFA. This narrow window requires precise protocol adherence to avoid premature loss during standard resin washes or coupling steps involving acidic additives (e.g., HOBt).

Visualization: Orthogonality & Deprotection Pathways[3]

Gcluster_0Ornithine Side-Chain Protectioncluster_1Deprotection Reagentscluster_2Result & ByproductsOrn_DdeOrn(Dde/ivDde)Stable to: TFA, PiperidineHydrazine2% Hydrazine(Nucleophile)Orn_Dde->HydrazineSpecific CleavageOrn_MmtOrn(Mmt)Stable to: PiperidineLabile to: >1% TFADilute_TFA1% TFA / DCM(Weak Acid)Orn_Mmt->Dilute_TFASpecific CleavageFree_AmineFree Ornithine Side Chain(Ready for Modification)Hydrazine->Free_AmineIndazoleIndazole Byproduct(UV 290nm)Hydrazine->IndazoleDilute_TFA->Free_AmineTrityl_CationMmt Cation(Orange Color)Dilute_TFA->Trityl_Cation

Caption: Orthogonal cleavage pathways. Dde relies on nucleophilic displacement (blue), while Mmt relies on acid-catalyzed cation formation (red).

Comparative Performance Profile

The following data consolidates stability metrics and experimental observations for Ornithine protection.

FeatureOrn(Dde/ivDde)Orn(Mmt)
Primary Removal Reagent 2% Hydrazine in DMF1% TFA in DCM (flow or batch)
Deprotection Time Fast (3 × 3 min)Fast (5–10 min flow)
Visual Monitoring No (requires UV monitoring at 290 nm)Yes (Solution turns bright orange)
Stability: Piperidine Stable (ivDde recommended to prevent migration)Stable
Stability: TFA (95%) Stable (Survives global cleavage)Unstable (Cleaves immediately)
Orthogonality Orthogonal to Fmoc & BocOrthogonal to Fmoc; Semi-orthogonal to Boc/tBu
Risk Factor Migration: Standard Dde can migrate to

-amines.[4] N-Term: Hydrazine removes Fmoc; N-term must be Boc/Acetyl protected.
Premature Loss: Can be lost if acidic coupling reagents (HOBt) are used in excess or washes are acidic.
Critical Analysis: The Migration Issue

Research indicates that during Fmoc removal (piperidine treatment), the standard Dde group can migrate to free amines.[5]

  • Ornithine Specifics: The

    
    -amino group of Orn is highly nucleophilic. If Dde is used, migration to the 
    
    
    -amine of the growing chain is a significant risk, leading to sequence termination or branching errors.
  • Solution: Always use ivDde for Ornithine. The steric bulk of the isovaleryl group effectively blocks the nucleophilic attack required for migration.

Experimental Protocols

These protocols are designed to be self-validating.

Protocol A: Selective Removal of Dde/ivDde

Use this when the peptide is still on-resin and you intend to modify the Orn side chain.

Prerequisites:

  • N-Terminal Protection: The N-terminus must be protected with a group stable to hydrazine (e.g., Boc, Acetyl, or Alloc). If the N-terminus is Fmoc, hydrazine will remove it.[3][4][6]

Step-by-Step:

  • Wash: Wash resin with DMF (3 × 1 min).

  • Prepare Reagent: Freshly prepare 2% (v/v) Hydrazine monohydrate in DMF.

  • Incubate: Add solution to resin. Agitate for 3 minutes.

  • Drain & Repeat: Drain and repeat step 3 two more times (Total 3 × 3 min).

  • Validation (UV Test): Collect the filtrate. Measure absorbance at 290 nm . The presence of the indazole byproduct absorbs strongly here. Repeat washes until UV absorbance returns to baseline.

  • Wash: Wash extensively with DMF (5 × 1 min) to remove all traces of hydrazine (which could interfere with subsequent couplings).

Protocol B: Selective Removal of Mmt

Use this for mild acid cleavage.[7] Requires strict anhydrous conditions to prevent hydrolysis issues.

Prerequisites:

  • Scavengers: You must add a scavenger (TIS or Methanol) to quench the trityl cation, otherwise it will re-alkylate the peptide.

Step-by-Step:

  • Wash: Wash resin with DCM (3 × 1 min) to remove DMF (DMF is basic and can neutralize the weak acid).

  • Prepare Reagent: 1% TFA + 5% TIS (Triisopropylsilane) in DCM.

  • Flow/Batch:

    • Batch: Add solution (10 mL/g resin).[3][4][7] Shake for 2 minutes. Drain.

    • Flow: Flow the solution through the resin bed.

  • Observation: The solution will turn bright orange/red immediately (release of Mmt cation).

  • Repeat: Repeat treatments until the solution remains colorless (usually 5–8 cycles).

  • Neutralization: Wash resin with 5% DIPEA in DCM (3 × 1 min) to neutralize residual TFA.

  • Wash: Wash with DCM, then DMF.[7][8]

Decision Logic: When to Use Which?

Select the appropriate protecting group based on your synthesis requirements.[1][2]

DecisionTreeStartStart: Select Orn ProtectionQ1Does the peptide containhydrazine-sensitive groups?(e.g., Phth, certain fluorophores)Start->Q1Q2Do you need to keep theOrn protected duringfinal TFA cleavage?Q1->Q2NoRes_MmtSelect Orn(Mmt)(Avoid Hydrazine)Q1->Res_MmtYesRes_DdeSelect Orn(ivDde)(Robust Orthogonality)Q2->Res_DdeNo (On-resin mod)Res_Dde_2Select Orn(ivDde)(Stable to 95% TFA)Q2->Res_Dde_2Yes (e.g., solution phase mod)

Caption: Decision matrix for Ornithine protection. ivDde is the default for robustness; Mmt is the specialist choice for acid-only workflows.

References
  • Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]

  • Aapptec. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

  • Aapptec. Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. [Link]

Mass Spectrometry Analysis of Peptides with Orn(Dde): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometry (MS) analysis of peptides containing Ornithine protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. While Orn(Dde) is a cornerstone of orthogonal protecting group strategies for branched and cyclic peptide synthesis, its analysis presents unique challenges due to its specific mass shift (+164.08 Da), potential for hydrazine-induced migration, and fragmentation behavior. This document compares Orn(Dde) against key alternatives—Orn(ivDde), Orn(Mtt), and Orn(Alloc)—providing validated protocols to ensure data integrity during the critical intermediate analysis steps of drug development.

Part 1: Technical Deep Dive – Orn(Dde) in Mass Spectrometry

Chemical Structure and Mass Properties

The Dde group protects the


-amino group of Ornithine (or 

-amino of Lysine) via a vinylogous amide linkage. Unlike carbamate-based protecting groups (Boc, Fmoc, Alloc), Dde is stable to TFA and piperidine but cleaved by nucleophiles like hydrazine.
  • Chemical Formula Added:

    
    
    
  • Monoisotopic Mass Shift: +164.0837 Da

  • Average Mass Shift: +164.20 Da

Expert Insight: When analyzing MS data, do not confuse the Dde mass shift (+164 Da) with the loss of a terminal arginine or other common modifications. The presence of the Dde group increases the hydrophobicity of the peptide, typically resulting in a longer retention time on Reverse-Phase (RP) HPLC compared to the deprotected species.

Fragmentation and Stability Profile

Under Electrospray Ionization (ESI) conditions, Orn(Dde) exhibits distinct behavior:

  • In-Source Stability: Dde is generally stable under standard acidic LC-MS mobile phases (0.1% Formic Acid). Unlike Trityl-based groups, it does not readily ionize or fall off in the source.

  • CID/HCD Fragmentation: In tandem MS (MS/MS), the Dde group can undergo fragmentation.

    • Neutral Loss: A neutral loss of 164 Da (the Dde moiety) is frequently observed from the precursor ion.

    • Reporter Ions: While less common than with glycopeptides, a fragment ion at m/z ~165 (protonated dimedone derivative) may appear at high collision energies.

  • The "Migration" Artifact: Dde can migrate to free

    
    -amino groups or other side chains in basic conditions (e.g., during piperidine treatment).[1] If your MS spectrum shows the correct mass but the fragmentation pattern (b/y ions) is shifted, Dde migration  has likely occurred, scrambling the sequence.
    

Part 2: Comparative Analysis – Orn(Dde) vs. Alternatives

The following table compares Orn(Dde) with its stabilized analog (ivDde) and orthogonal alternatives (Mtt, Alloc).

Table 1: Performance Comparison of Ornithine Side-Chain Protecting Groups in MS Analysis

FeatureOrn(Dde) Orn(ivDde) Orn(Mtt) Orn(Alloc)
Monoisotopic Mass Shift +164.08 Da +206.13 Da +257.13 Da +84.02 Da
Chemical Stability Stable to TFA & Piperidine. Labile to Hydrazine.High stability (steric bulk). Labile to Hydrazine.Very Acid Labile. Cleaves with 1% TFA.Stable to Acid/Base. Cleaves with Pd(0).[2]
MS Detection Risk Migration: High risk if sample is basic.Low Risk: Steric hindrance prevents migration.In-Source Decay: High risk in acidic mobile phase.Excellent Stability: Robust in standard LC-MS.
Diagnostic Signature Neutral loss of 164 Da.Neutral loss of 206 Da.Diagnostic Ion: m/z 257 (Mtt cation).Stable adduct; rarely fragments.
Primary Application Standard orthogonal protection for labeling/cyclization.[3]Long syntheses requiring high stability.Mild acid cleavage (e.g., on-resin modification).Complex synthesis requiring 3rd orthogonality.
Comparative Assessment
  • Vs. ivDde: Orn(ivDde) is superior for long syntheses due to reduced migration, but the +206 Da mass shift adds significant hydrophobicity, potentially complicating LC separation of very hydrophobic peptides.

  • Vs. Mtt: Orn(Mtt) is challenging for MS analysis because the group often falls off during standard LC-MS (0.1% FA/TFA), leading to false negatives (detecting the deprotected peptide). Protocol adjustment is required (see below).

  • Vs. Alloc: Orn(Alloc) is the most MS-friendly, offering a distinct +84 Da shift and high stability. However, its removal requires Palladium, which can be difficult to wash out and may suppress ionization if residual metal remains.

Part 3: Experimental Protocols

Protocol A: Sample Preparation for Orn(Dde) Analysis

Objective: Prevent Dde migration and ensure accurate mass detection.

  • Aliquot: Take ~1-5 mg of resin-bound peptide.

  • Cleavage (Mini-cleavage): Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 30-60 minutes.

    • Note: Do NOT use hydrazine or piperidine at this stage.

  • Precipitation: Precipitate in cold diethyl ether. Centrifuge and decant.

  • Dissolution: Dissolve the pellet in 50:50 Acetonitrile:Water + 0.1% Formic Acid .

    • Critical: Keep pH < 4. Dde migration is base-catalyzed. Avoid ammonium bicarbonate buffers.

  • Analysis: Inject immediately onto LC-MS.

Protocol B: MS Acquisition for Labile Groups (Mtt/Dde)

Objective: Minimize in-source fragmentation.

  • Ionization: ESI Positive Mode.

  • Source Temperature: Reduce to 250°C - 300°C (Standard is often 350°C+). High heat can promote loss of the protecting group.

  • Cone Voltage / Declustering Potential: Lower by 10-20% relative to standard peptide settings to preserve the [M+H]+ species intact.

  • Mobile Phase:

    • For Orn(Dde)/Orn(ivDde)/Orn(Alloc): Standard 0.1% Formic Acid is acceptable.

    • For Orn(Mtt): Use 0.1% Acetic Acid or 10 mM Ammonium Acetate (pH ~6.5). Avoid TFA in the mobile phase to prevent Mtt loss on-column.

Part 4: Visualizations

Diagram 1: Analytical Workflow for Orthogonal Peptides

This workflow illustrates the decision-making process when analyzing Orn(Dde) intermediates.

G Start Peptide Synthesis (Resin-Bound) Aliquot Take Resin Aliquot Start->Aliquot Cleavage Acid Cleavage (TFA) *Retains Dde* Aliquot->Cleavage MS_Analysis LC-MS Analysis (Acidic Mobile Phase) Cleavage->MS_Analysis Decision Check Mass Shift MS_Analysis->Decision Match Mass = Calc + 164 Da (Intact Orn(Dde)) Decision->Match Expected Mass Mismatch Mass = Calc (No Dde) (Premature Loss) Decision->Mismatch -164 Da Migrated Mass Correct but Frag Pattern Shifted (Dde Migration) Decision->Migrated Scrambled MS/MS Action_Proceed Proceed to Hydrazine Removal Match->Action_Proceed Action_Troubleshoot Troubleshoot Synthesis Mismatch->Action_Troubleshoot Migrated->Action_Troubleshoot

Caption: Decision workflow for validating Orn(Dde) integrity before deprotection.

Diagram 2: Dde Structure and Fragmentation

Visualizing the specific mass addition and potential neutral loss pathway.

DdeFrag Peptide Peptide-Orn(Dde) [M + H]+ Fragment1 Neutral Loss (Dde Moiety) -164.08 Da Peptide->Fragment1 Neutral Loss Fragment2 Deprotected Peptide Ion [M - 164 + H]+ Peptide->Fragment2 CID Fragmentation Reporter Minor Reporter Ion (Dimedone derivative) m/z ~165 Peptide->Reporter High Energy CID

Caption: Primary fragmentation pathway of Orn(Dde) showing the characteristic neutral loss.

References

  • Bycroft, B. W., et al. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications.[4] Link

  • Augustyns, K., et al. (1998).[4] Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine.[1] Journal of Peptide Research.[4] Link

  • Diaz-Mochon, J. J., et al. (2004).[4] Selective Orthogonal Removal of the Dde and ivDde Protecting Groups. Organic Letters. Link

  • Nash, I. A., et al. (1996). Dde - A Selective Primary Amine Protecting Group: A Facile Automated Solid Phase Synthesis of the Frog Skin Peptide, Hylambatin. Tetrahedron Letters. Link

  • Merck / MilliporeSigma. (2025). Novabiochem® Peptide Synthesis Reagents: Orthogonal Protecting Groups. Link

Sources

×

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